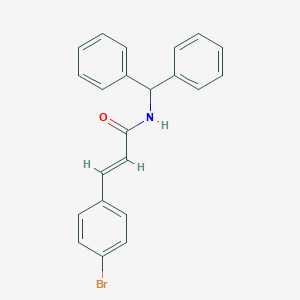![molecular formula C19H16F2N2O4S2 B457554 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE](/img/structure/B457554.png)
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of fluorine atoms, sulfonyl groups, and aromatic rings
Métodos De Preparación
The synthesis of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as potassium fluoride.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Undergoes nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation and potassium fluoride for fluorination. Major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonyl groups and fluorine atoms play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds include other sulfonyl-substituted aromatic compounds and fluorinated aromatic compounds. Compared to these, 4-FLUORO-N-[2-(4-FLUOROBENZENESULFONAMIDO)-5-METHYLPHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of fluorine atoms and sulfonyl groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
Propiedades
Fórmula molecular |
C19H16F2N2O4S2 |
|---|---|
Peso molecular |
438.5g/mol |
Nombre IUPAC |
4-fluoro-N-[2-[(4-fluorophenyl)sulfonylamino]-4-methylphenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H16F2N2O4S2/c1-13-2-11-18(22-28(24,25)16-7-3-14(20)4-8-16)19(12-13)23-29(26,27)17-9-5-15(21)6-10-17/h2-12,22-23H,1H3 |
Clave InChI |
VOMQAJUDJMMNDQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
SMILES canónico |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


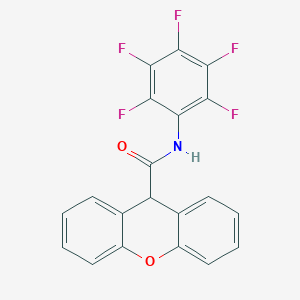
![6-Fluoro-2-methyl-1-[3-(2-thienyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B457474.png)
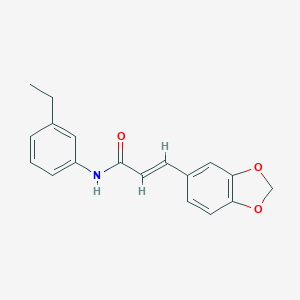
![2-ethyl-N-{4'-[(2-ethylbutanoyl)amino]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl}butanamide](/img/structure/B457476.png)

![3-[(Pyridin-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B457483.png)
![N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)bis[2-(3-methylphenyl)quinoline-4-carboxamide]](/img/structure/B457484.png)
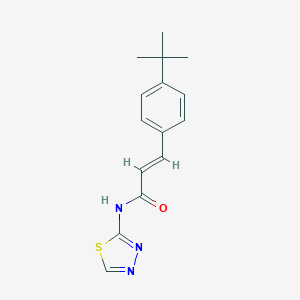
![dimethyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B457488.png)
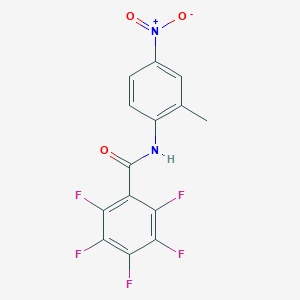
![Ethyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B457490.png)
![5-methyl-N-(4-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B457491.png)
![4-iodo-1-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B457493.png)
